molecular formula C7H9N3 B3091191 1-(Pyrimidin-5-yl)cyclopropan-1-amine CAS No. 1217340-83-4

1-(Pyrimidin-5-yl)cyclopropan-1-amine

Cat. No.: B3091191
CAS No.: 1217340-83-4
M. Wt: 135.17 g/mol
InChI Key: SESTUDCSHJWAMX-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)cyclopropan-1-amine is a heterocyclic compound featuring a pyrimidine ring attached to a cyclopropane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrimidine derivatives with cyclopropylamine under controlled conditions. The reaction may require catalysts such as zinc chloride or copper salts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols).

Major Products Formed:

Scientific Research Applications

1-(Pyrimidin-5-yl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-5-yl)cyclopropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-5-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(1-2-7)6-3-9-5-10-4-6/h3-5H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESTUDCSHJWAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Cyano pyrimidine (5 g, 47.6 mmol, 1 eq) was taken in a Dry THF under Argon atmosphere, then Titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was added slowly at ambient temperature and the resulting mass was stirred for 15 mins. To the above stirred solution was added Ethyl magnesium bromide (1 M solution in THF, 107 ml, 809.3 mmol, 2.5 eq) slowly via syringe at ambient temperature. (During the addition of EtMgBr reaction mass turned black). Then the reaction mass was stirred for an hour, BF3.EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C. Then the reaction was allowed to attain ambient temperature and the stirring was continued for another one hour. Finally the reaction was quenched by adding 50 ml of water and the reaction mass was passed through CELITE® and the bed was washed with water and Ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) and then extracted with DCM and washed with brine solution. The required product was purified by silica gel (60-120) column chromatography using DCM/methanol as the eluent. Yield: 0.1 g (5%) 1H NMR (400 MHz, DMSO-d6): 1.04-1.08 (q, 2H, J=3.96 Hz), 1.18-1.25 (q, 2H, J=3.96 Hz), 8.26 (d, 2H), 9.05 (s, 1H). LCMS: (ES+) m/z=136 (M+H).
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Synthesis routes and methods II

Procedure details

Pyrimidine-5-carbonitrile (5 g, 47.6 mmol, 1 eq) was taken in a dry THF under an argon atmosphere. Titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was then added slowly at ambient temperature and the resulting mixture was stirred for 15 mins. To the above stirred mixture was slowly added ethyl magnesium bromide (107 ml, 2.2 eq, 1 M in THF) via syringe at ambient temperature (during the addition of EtMgBr, the reaction mixture turned black). The reaction mass was stirred for an hour, and BF3.EtO (16.7 ml, 135 mmol, 2.8 eq) was then added slowly through syringe to the mixture at 0° C. The reaction was then allowed to warm to ambient temperature and the stirring was continued for another one hour. Finally the reaction was quenched by adding 50 ml of water, and the reaction mixture was passed through Celite and the bed washed with water and ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) and then extracted with DCM and washed with brine. The required product was purified by silica gel (60-120) column chromatography using 4% methanol/DCM as the eluent. Yield: 0.1 g (5%) 1H NMR (400 MHz, DMSO-d6): δ1.04-1.08 (m, 2H), 1.18-1.25 (m, 2H), 8.26 (d, 2H), 9.05 (s, 1H). LCMS: (ES+) m/z=136 (M+H)+
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5 g
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107 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 2
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 3
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 4
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 5
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 6
1-(Pyrimidin-5-yl)cyclopropan-1-amine

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